N~1~-(2-CHLOROBENZYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDRO-4-PYRIMIDINYL)SULFANYL]ACETAMIDE
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Overview
Description
N~1~-(2-CHLOROBENZYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDRO-4-PYRIMIDINYL)SULFANYL]ACETAMIDE is a complex organic compound that features a chlorophenyl group, a pyrimidinyl group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-CHLOROBENZYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDRO-4-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves a multi-step process. One common method involves the condensation of 2-chlorobenzylamine with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 6-methyl-2-thiouracil under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-CHLOROBENZYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDRO-4-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidinyl moiety can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-(2-CHLOROBENZYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDRO-4-PYRIMIDINYL)SULFANYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-CHLOROBENZYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDRO-4-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(6-methyl-2-oxo-1H-pyrimidin-4-yl)acetamide
- N-(2-chlorophenyl)-2-(6-methyl-2-oxo-1H-pyrimidin-4-yl)thioacetamide
Uniqueness
N~1~-(2-CHLOROBENZYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDRO-4-PYRIMIDINYL)SULFANYL]ACETAMIDE is unique due to the presence of both the chlorophenyl and pyrimidinyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-9-6-13(18-14(20)17-9)21-8-12(19)16-7-10-4-2-3-5-11(10)15/h2-6H,7-8H2,1H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKFPPBWXJAFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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